3-Bromopropionic acid

Beschreibung

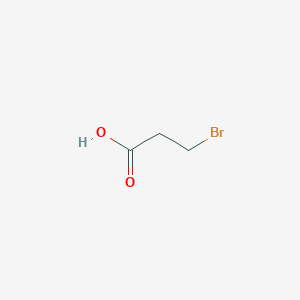

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060443 | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS] | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-142 °C @ 45 MM HG | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES FROM CARBON TETRACHLORIDE | |

CAS No. |

590-92-1 | |

| Record name | 3-Bromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFZ7CSR69R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

62.5 °C | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to 3-Bromopropionic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid is a carboxylic acid containing bromine that serves as a valuable building block in organic synthesis and has garnered attention in biochemical research. Its utility as a chemical intermediate is well-established in the production of pharmaceuticals and pesticides.[1] This guide provides an in-depth overview of this compound, including its chemical and physical properties, synthesis methods, and key applications, with a focus on its role as a protein-modifying agent. Detailed experimental protocols and diagrams of its mechanistic action are also presented to support researchers in their laboratory work.

Core Properties of this compound

This compound is a white to pale yellow crystalline solid.[1] It is soluble in water and a variety of organic solvents, including alcohol, ether, chloroform, and benzene.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 590-92-1 | [2][3] |

| Molecular Weight | 152.97 g/mol | [2][4] |

| Molecular Formula | C3H5BrO2 | [2] |

| Melting Point | 55-64 °C | [5] |

| Boiling Point | 140-142 °C (at 45.0 mmHg) | |

| Density | ~1.8 g/cm³ | |

| Appearance | White to cream to yellow to orange to brown crystals, powder, or lumps | [5] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. The most common approaches involve the addition of hydrogen bromide to acrylic acid or the hydrolysis of brominated precursors.

Experimental Protocol: Synthesis from Acrylic Acid and Hydrogen Bromide

This protocol is adapted from a patented method for the preparation of this compound.[3]

Materials:

-

Acrylic acid

-

48% Hydrobromic acid

-

5000 mL reaction kettle equipped with a stirrer, thermometer, and vent for tail gas absorption

Procedure:

-

To the 5000 mL reaction kettle, add 3040 g of 48% hydrobromic acid (18 gram molecules) and 655 g of 99.00% acrylic acid (9 gram molecules).[3]

-

Raise the temperature of the mixture to 60 °C while stirring.[3]

-

Maintain the reaction at 60 °C for 4 hours.[3]

-

After the 4-hour incubation, cool the reaction mixture.

-

Filter the cooled mixture to collect the solid product.

-

Dry the collected solid to obtain this compound.

-

This method has been reported to yield approximately 1278.6 g of this compound with a purity of 98.00%, corresponding to a yield of 91.00%.[3]

Experimental Protocol: Synthesis from Ethylene (B1197577) Cyanohydrin

This method is a classic organic synthesis procedure.

Materials:

-

40% Hydrobromic acid

-

Ethylene cyanohydrin

-

Carbon tetrachloride

-

3 L flask with a reflux condenser

Procedure:

-

In a 3 L flask, combine 2750 g (2 L) of 40% hydrobromic acid and 317 g of ethylene cyanohydrin.[6]

-

Boil the mixture for two hours under a reflux condenser.[6]

-

After reflux, arrange the condenser for downward distillation and immerse a thermometer in the reaction mixture.

-

Distill off the dilute hydrobromic acid until the temperature in the flask reaches 121 °C.[6]

-

Change the receiver and collect the stronger hydrobromic acid fraction as the temperature rises from 121 °C to 129 °C.[6]

-

Upon cooling, the remaining mass will solidify.

-

Dissolve the solid in 2000 cc of carbon tetrachloride.[6]

-

Filter off the ammonium (B1175870) bromide and wash it with an additional 500 cc of carbon tetrachloride.[6]

-

Separate the thin aqueous layer and distill 1500 cc of carbon tetrachloride from the filtrate.[6]

-

Upon cooling the residue, this compound will crystallize. Filter and dry the crystals.

-

Further concentration of the mother liquor will yield a second crop of the product.[6]

-

The total yield from this method is reported to be between 560-570 g (82-83% of the theoretical amount).[6]

Applications in Research and Drug Development

This compound is a versatile reagent with applications in various fields of chemical and biological research.

Chemical Synthesis

As a chemical intermediate, this compound is used in the synthesis of a range of molecules, including esters, acid halides, and amides.[1] Its reactive bromine atom allows for nucleophilic substitution reactions, making it a key component in the production of pesticides and pharmaceuticals.[1]

Alkylation of Protein Thiols

A significant application of this compound in biochemical research is the alkylation of protein thiol groups, particularly the sulfhydryl group of cysteine residues. This reaction is useful for the determination and protection of protein thiol groups.[7] The product of the reaction with cysteine, S-carboxyethylcysteine, is stable and does not undergo the intramolecular cyclization that can be observed with S-carboxymethylcysteine formed from iodoacetic acid.[7]

This protocol provides a general workflow for the alkylation of cysteine residues in a protein sample using a haloacetyl reagent like this compound. This procedure is based on standard protein chemistry techniques.

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 6-8 M Urea in 100 mM Tris/HCl, pH 8.3)

-

Reducing agent (e.g., Dithiothreitol, DTT)

-

This compound solution (prepare fresh)

-

Quenching solution (e.g., concentrated DTT or β-mercaptoethanol)

Procedure:

-

Dissolve the protein sample in the denaturing buffer to expose the cysteine residues.

-

Add DTT to a final concentration of 5 mM to reduce any disulfide bonds. Incubate for 30-45 minutes at 56 °C.

-

Cool the protein solution to room temperature.

-

Add a freshly prepared solution of this compound to a final concentration sufficient to alkylate the free thiols (typically a 2-3 fold molar excess over the reducing agent, e.g., 10-15 mM).

-

Incubate the reaction mixture for 30 minutes at room temperature in the dark.

-

Quench the unreacted this compound by adding a concentrated solution of DTT or β-mercaptoethanol.

-

The alkylated protein sample is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Mechanism of Action and Biological Effects

The biological effects of this compound are primarily attributed to its ability to act as an alkylating agent, targeting nucleophilic residues in proteins, most notably the thiol group of cysteine. While research on the specific signaling pathways affected by this compound is ongoing, valuable insights can be drawn from studies of the closely related and more extensively studied compound, 3-bromopyruvate (B3434600) (3-BrPA).

3-BrPA is known to inhibit key enzymes in cellular metabolism, leading to cancer cell death.[8] A primary target of 3-BrPA is the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), which it inactivates by alkylating a critical cysteine residue in the active site.[8][9] Inhibition of GAPDH disrupts glycolysis, a central metabolic pathway for energy production.[1] Furthermore, 3-BrPA has been shown to inhibit enzymes in the tricarboxylic acid (TCA) cycle and glutaminolysis, such as isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and succinate (B1194679) dehydrogenase, further compromising cellular energy metabolism.[10]

Given that this compound shares the same reactive functional group as 3-BrPA, it is plausible that it exerts its biological effects through a similar mechanism of action, namely the alkylation and subsequent inhibition of key metabolic enzymes.

Proposed Signaling Pathway for Metabolic Inhibition

The following diagram illustrates the proposed mechanism by which an alkylating agent like this compound could disrupt cellular metabolism, based on the known effects of 3-bromopyruvate.

Caption: Proposed mechanism of this compound-induced metabolic disruption.

Experimental Workflow for Assessing Protein Alkylation

The following diagram outlines a typical experimental workflow for identifying protein targets of this compound in a cellular context.

Caption: Workflow for identifying protein targets of this compound.

Conclusion

This compound is a commercially available and synthetically accessible compound with important applications in both chemical synthesis and biochemical research. Its ability to selectively alkylate cysteine residues makes it a useful tool for studying protein function and for the development of potential therapeutic agents that target metabolic pathways. The provided protocols and diagrams offer a foundation for researchers to utilize this compound in their studies. As with any reactive compound, appropriate safety precautions should be taken when handling this compound.

References

- 1. 3-Bromo-Isoxazoline Derivatives Inhibit GAPDH Enzyme in PDAC Cells Triggering Autophagy and Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN1365963A - Process for preparing this compound - Google Patents [patents.google.com]

- 4. Effects of 3-nitropropionic acid on synaptosomal energy and transmitter metabolism: relevance to neurodegenerative brain diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A11573.14 [thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The use of this compound for the determination of protein thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) Is Pyruvylated during 3-Bromopyruvate Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromopyruvate induces rapid human prostate cancer cell death by affecting cell energy metabolism, GSH pool and the glyoxalase system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Bromopropionic Acid from Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromopropionic acid from acrylic acid, a critical process for obtaining a versatile building block in the pharmaceutical and chemical industries. This document details the underlying reaction mechanisms, provides in-depth experimental protocols, and presents a comparative analysis of various synthetic approaches through clearly structured data tables. Furthermore, it elucidates the biochemical relevance of this compound through diagrammatic representations of its role as an enzyme inhibitor.

Introduction

This compound is a valuable carboxylic acid derivative widely utilized as a chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for a diverse range of chemical transformations, making it a key starting material for the synthesis of more complex molecules, including amino acids like alanine, serine, and threonine.[4] This guide focuses on the prevalent and industrially relevant synthesis of this compound via the hydrobromination of acrylic acid.

Reaction Mechanism: A Tale of Two Regioselectivities

The addition of hydrogen bromide (HBr) across the carbon-carbon double bond of acrylic acid is the cornerstone of this synthesis. The regioselectivity of this reaction, determining whether the bromine atom attaches to the second (α) or third (β) carbon relative to the carboxyl group, is dictated by the reaction conditions.

Markovnikov Addition (Electrophilic Addition)

Under standard conditions, in the absence of free-radical initiators, the hydrobromination of acrylic acid proceeds via an electrophilic addition mechanism, adhering to Markovnikov's rule. The electron-withdrawing nature of the carboxyl group deactivates the double bond towards electrophilic attack. However, the reaction can be driven to favor the formation of the more stable carbocation intermediate. In this case, protonation of the double bond occurs at the carbon atom further from the carboxyl group (C3), leading to a carbocation at the carbon adjacent to the carboxyl group (C2). This carbocation is stabilized by the resonance effect of the carbonyl group. Subsequent attack by the bromide ion yields 2-bromopropionic acid. However, for the synthesis of this compound, this pathway is generally suppressed.

The desired product, this compound, is the result of an anti-Markovnikov addition.

Anti-Markovnikov Addition (Free Radical Addition)

The synthesis of this compound is achieved through a free-radical addition mechanism, which is initiated in the presence of peroxides or UV light.[5][6] This process is also known as the Kharasch effect.[6] This mechanism proceeds in three main stages:

-

Initiation: A peroxide initiator undergoes homolytic cleavage to form two alkoxy radicals. These radicals then react with HBr to generate a bromine radical (Br•).

-

Propagation: The bromine radical adds to the acrylic acid double bond at the carbon atom further from the carboxyl group (C3). This regioselectivity is governed by the formation of the more stable radical intermediate, which is the one where the unpaired electron resides on the carbon atom alpha to the carboxyl group (C2), where it can be stabilized by resonance. This radical then abstracts a hydrogen atom from another molecule of HBr, forming this compound and regenerating a bromine radical to continue the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Experimental Protocols

The synthesis of this compound from acrylic acid can be performed using either aqueous hydrobromic acid or gaseous hydrogen bromide. Below are detailed methodologies for both approaches.

Synthesis using Aqueous Hydrobromic Acid

This method involves the reaction of acrylic acid with a concentrated aqueous solution of hydrobromic acid.

Materials:

-

Acrylic acid (99%)

-

Hydrobromic acid (48% aqueous solution)

-

5000 mL three-necked round-bottom flask

-

Stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

To a 5000 mL three-necked round-bottom flask equipped with a stirrer, thermometer, and reflux condenser, add 3040 g (18 mol) of 48% hydrobromic acid.[7]

-

While stirring, add 655 g (9 mol) of acrylic acid to the flask.[7]

-

Heat the reaction mixture to 60°C and maintain this temperature for 4 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water to remove any unreacted hydrobromic acid.

-

Dry the collected this compound in a drying oven at a low temperature.

Synthesis using Gaseous Hydrogen Bromide

This method utilizes gaseous hydrogen bromide, which can offer advantages in terms of reduced waste and potentially higher yields.

Materials:

-

Acrylic acid (99%)

-

Hydrogen bromide gas

-

1000 mL three-necked round-bottom flask

-

Stirrer

-

Thermometer

-

Gas inlet tube

-

Vent for tail gas absorption (e.g., a trap with a sodium hydroxide (B78521) solution)

-

Heating mantle

Procedure:

-

In a 1000 mL three-necked round-bottom flask equipped with a stirrer, thermometer, gas inlet tube, and a vent for tail gas absorption, add 364 g (5 mol) of acrylic acid.[7]

-

Heat the acrylic acid to 50°C.[7]

-

Slowly bubble hydrogen bromide gas through the stirred acrylic acid.

-

Maintain the reaction temperature between 50-65°C during the addition of HBr.[7] The total amount of HBr introduced should be approximately 530 g (6.5 mol).[7]

-

After the addition of HBr is complete, continue stirring for a short period to ensure the reaction goes to completion.

-

To remove any excess dissolved HBr, pass a stream of air through the reaction mixture.[7]

-

The resulting product is crude this compound.

Purification

Crude this compound can be purified by recrystallization. A common solvent for this purpose is carbon tetrachloride.[1]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot carbon tetrachloride.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold carbon tetrachloride.

-

Dry the crystals under vacuum.

Data Presentation

The following table summarizes the quantitative data from various reported syntheses of this compound from acrylic acid.

| Parameter | Method 1 (Aqueous HBr) | Method 2 (Gaseous HBr) |

| Reactants | Acrylic acid, 48% Hydrobromic acid | Acrylic acid, Hydrogen bromide gas |

| Molar Ratio (Acrylic Acid:HBr) | 1 : 2[7] | 1 : 1.3[7] |

| Reaction Temperature | 60°C[7] | 50-65°C[7] |

| Reaction Time | 4 hours[7] | Not specified, dependent on HBr addition rate |

| Yield | 91.00%[7] | 95.00%[7] |

| Product Purity | 98.00%[7] | 96.70%[7] |

Biochemical Relevance and Mechanism of Action

This compound and its analogs have garnered interest in biochemical and pharmaceutical research due to their ability to act as enzyme inhibitors. For instance, the structurally similar compound, 3-bromopyruvate, is a known inhibitor of hexokinase II (HK2), a key enzyme in the glycolytic pathway.[8] By targeting glycolysis, which is often upregulated in cancer cells (the Warburg effect), such compounds exhibit potential as anti-cancer agents.[8]

The inhibitory action of this compound and its analogs often involves the alkylation of cysteine residues in the active site of target enzymes. The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack by the thiol group of cysteine, leading to the formation of a covalent bond and irreversible enzyme inhibition.

Conclusion

The synthesis of this compound from acrylic acid is a well-established and efficient process. The choice between using aqueous hydrobromic acid and gaseous hydrogen bromide will depend on the specific requirements of the laboratory or industrial setting, including scale, safety considerations, and waste management. Understanding the underlying free-radical mechanism is crucial for optimizing reaction conditions and achieving high yields of the desired anti-Markovnikov product. The role of this compound and its analogs as enzyme inhibitors highlights their importance in ongoing drug discovery and development efforts. This guide provides the necessary technical details to enable researchers and professionals to effectively synthesize and utilize this important chemical intermediate.

References

- 1. This compound | 590-92-1 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN1365963A - Process for preparing this compound - Google Patents [patents.google.com]

- 8. medchemexpress.com [medchemexpress.com]

Technical Guide: Synthesis of 3-Bromopropionic Acid from Acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 3-bromopropionic acid, a valuable chemical intermediate, from acrylonitrile (B1666552). The primary method involves the reaction of acrylonitrile with hydrogen bromide, which proceeds through the formation of a 3-bromopropionitrile (B1265702) intermediate followed by hydrolysis. This guide details the reaction mechanism, experimental protocols, and key quantitative data to support laboratory and developmental applications.

Synthesis Overview and Reaction Mechanism

The conversion of acrylonitrile to this compound is a robust process typically performed as a one-pot synthesis. The reaction involves two principal stages:

-

Michael Addition: The process begins with a Michael-type addition of hydrogen bromide (HBr) across the carbon-carbon double bond of acrylonitrile. The electron-withdrawing nature of the nitrile group facilitates the nucleophilic attack of the bromide ion at the β-carbon, leading to the formation of the intermediate, 3-bromopropionitrile.

-

Hydrolysis: The nitrile group of the 3-bromopropionitrile intermediate is subsequently hydrolyzed under the acidic conditions provided by the hydrobromic acid. This step converts the nitrile into a carboxylic acid, yielding this compound and ammonium (B1175870) bromide as a byproduct.

The overall reaction can be summarized as follows:

CH₂=CHCN + 2HBr + 2H₂O → BrCH₂CH₂COOH + NH₄Br

A diagram illustrating this two-step reaction pathway is provided below.

Experimental Protocols

The synthesis is typically achieved by adding acrylonitrile to heated hydrobromic acid and maintaining the temperature under reflux.[1][2] While specific conditions can be optimized, the following protocol outlines a general procedure based on cited literature.

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle with a magnetic stirrer

-

Acrylonitrile

-

Concentrated hydrobromic acid (e.g., 48%)

-

Extraction solvent (e.g., ethanol (B145695), carbon tetrachloride)

-

Standard glassware for filtration, extraction, and distillation/crystallization

Procedure: One-Pot Synthesis

-

Reaction Setup: In a round-bottom flask, place the desired volume of concentrated hydrobromic acid. Begin stirring and heat the acid to the target reaction temperature (e.g., 60°C or boiling, up to 130°C).[1][2]

-

Addition of Acrylonitrile: Slowly add acrylonitrile to the heated hydrobromic acid using a dropping funnel over a period of time to control the reaction rate.

-

Reflux: Once the addition is complete, heat the mixture under reflux for a specified duration, typically ranging from 2 to 6 hours.[2][3] The reaction progress can be monitored by appropriate analytical techniques.

-

Cooling and Isolation: After the reflux period, cool the reaction mixture. The product, along with ammonium bromide, may precipitate as a solid.[3] Filter the solid mass from the aqueous solution.

-

Purification:

-

Extraction: Extract the filtered solid with a suitable organic solvent like ethanol or carbon tetrachloride to dissolve the this compound, leaving the insoluble ammonium bromide behind.[2][3]

-

Solvent Removal: Filter off the ammonium bromide and remove the solvent from the filtrate by distillation under reduced pressure.[2]

-

Final Purification: The resulting crude product can be further purified by vacuum distillation or by crystallization from a solvent like carbon tetrachloride.[3] The pure product is a solid with a melting point of 62.5–63.5°C.[3][4]

-

A generalized workflow for this experimental procedure is visualized below.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on reaction conditions. The table below summarizes key quantitative parameters derived from patent literature for analogous syntheses, providing a baseline for process optimization.

| Parameter | Value | Notes | Reference |

| Reactant Ratio | Acrylic Acid:HBr = 1:2 | Molar ratio from an optimized example using acrylic acid, which follows a similar addition mechanism. | [1] |

| Reaction Temperature | 50-65 °C | Optimal temperature range cited for high yield and reduced equipment corrosion. | [1] |

| 130 °C | Higher temperature used in another described method, involving boiling HBr. | [2] | |

| Reaction Time | 4 hours | Duration corresponding to the 60°C reaction temperature. | [1] |

| 6 hours | Duration corresponding to the 130°C reflux condition. | [2] | |

| Product Yield | 91.0% | Achieved under the optimized conditions (60°C, 4 hours). | [1] |

| >80% | General yield reported for a related synthesis from 2-cyanoethanol. | [2] | |

| Product Purity | 98.0% | Purity of the final product obtained in the optimized example. | [1] |

| Melting Point | 62.5–63.5 °C | Physical property of the purified product. | [3] |

Safety and Handling

-

Acrylonitrile: Is a flammable, volatile, and toxic liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

-

Hydrobromic Acid: Is highly corrosive and can cause severe burns. It should be handled with extreme care. The reaction may also produce HBr gas, necessitating proper ventilation and potential off-gas scrubbing.[1]

-

High Temperatures: The reaction can be run at high temperatures (up to 130°C), which poses a risk of severe equipment corrosion.[1][2] Careful selection of reactor materials is advised for larger-scale operations.

This guide provides a comprehensive technical foundation for the synthesis of this compound from acrylonitrile. Researchers and development professionals should use this information as a starting point, with the understanding that optimization of specific parameters may be required to achieve desired yields and purity for their applications.

References

A Technical Guide to the Physicochemical Properties of 3-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromopropionic acid (CAS No: 590-92-1), also known as β-bromopropionic acid, is a halogenated carboxylic acid of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a versatile intermediate stems from its bifunctional nature, incorporating both a carboxylic acid moiety and a reactive bromo-alkyl group. This dual functionality allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This technical guide provides a comprehensive and in-depth overview of the core physical and chemical properties of this compound, complete with experimental protocols and logical workflows to aid researchers in their work with this compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are compiled in the subsequent tables, offering a readily accessible reference for key quantitative data.

General and Physical Properties

| Property | Value |

| Molecular Formula | C₃H₅BrO₂[1] |

| Molecular Weight | 152.97 g/mol [1] |

| Appearance | White to pale yellow crystalline solid[2][3] |

| Melting Point | 58-62 °C[3] |

| Boiling Point | 140-142 °C at 45 mmHg[1] |

| Density | 1.48 g/cm³ at 25 °C[1] |

| pKa | 4.01 (at 25 °C) |

Solubility Profile

| Solvent | Solubility |

| Water | Soluble[2] |

| Ethanol | Soluble[2] |

| Ether | Soluble[2] |

| Chloroform | Soluble[2] |

| Benzene | Soluble[2] |

Spectroscopic Data Summary

| Technique | Key Data and Observations |

| ¹H NMR | Spectra have been reported in D₂O.[4] |

| ¹³C NMR | Spectra have been reported in D₂O.[4][5] |

| Infrared (IR) | Characteristic spectra are available for samples prepared as KBr discs or in CCl₄ solution.[4] |

| Mass Spectrometry (GC-MS) | Analysis typically requires derivatization, for example, with MTBSTFA, to enhance volatility.[6][7][8] |

Experimental Protocols

This section provides detailed methodologies for the determination of the principal physicochemical properties of this compound, designed to be reproducible in a laboratory setting.

Melting Point Determination

The melting point of this compound is accurately measured using the capillary tube method with a calibrated melting point apparatus.

Procedure:

-

A small quantity of finely ground this compound is carefully packed into a glass capillary tube, sealed at one end, to a sample height of approximately 2-3 mm.

-

The prepared capillary tube is inserted into the heating block of a melting point apparatus.

-

The sample is heated at a rapid rate of 10-15 °C per minute to quickly approach the expected melting point.

-

As the temperature nears the anticipated melting range, the heating rate is reduced to a slow and steady 1-2 °C per minute to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid is observed and the temperature at which the entire sample has completely liquefied are recorded. This range represents the melting point.

Boiling Point Determination (at Reduced Pressure)

To prevent potential thermal decomposition at its atmospheric boiling point, the boiling point of this compound is determined under reduced pressure.

Procedure:

-

A small volume of this compound is placed into a small-scale distillation flask.

-

The distillation apparatus is securely connected to a vacuum pump and a manometer to monitor the pressure.

-

The pressure within the system is carefully lowered to a stable, recorded value (e.g., 45 mmHg).

-

The sample is then gently heated until it boils, and the temperature of the vapor that condenses is recorded. This temperature is the boiling point at the measured pressure.

Solubility Assessment

The solubility of this compound in a range of solvents is determined through systematic dissolution tests.

Procedure:

-

Into a test tube containing a precisely measured volume of the desired solvent (e.g., 1 mL), a small, accurately weighed amount of this compound (e.g., 10 mg) is introduced.

-

The mixture is agitated vigorously, typically using a vortex mixer, at a controlled and constant temperature.

-

If the solid dissolves completely, further pre-weighed portions of the solute are added incrementally until the solution becomes saturated and solid material remains undissolved.

-

The solubility can be reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in grams per 100 mL of solvent).

pKa Determination

The acid dissociation constant (pKa) of this compound is precisely determined by potentiometric titration.

Procedure:

-

A standard aqueous solution of this compound of known concentration is prepared.

-

A standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), is used as the titrant.

-

The initial pH of the this compound solution is recorded using a calibrated pH meter.

-

The basic titrant is added in small, measured increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

The collected data is used to plot a titration curve of pH versus the volume of titrant added.

-

The pKa is determined from the pH value at the half-equivalence point of the titration curve.

Spectroscopic Analysis

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O), within a standard NMR tube.[4]

-

The tube is securely capped and gently agitated to ensure the sample is completely dissolved and the solution is homogeneous.

Analysis:

-

The NMR spectra are acquired using a high-resolution NMR spectrometer (e.g., 300 MHz for ¹H NMR).

-

Chemical shifts are reported in parts per million (ppm) and are referenced to an appropriate internal standard.

Sample Preparation (Thin Solid Film Method):

-

A small amount of this compound is dissolved in a minimal amount of a volatile organic solvent, such as methylene (B1212753) chloride.

-

A single drop of this solution is carefully applied to the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate completely, which leaves a thin, uniform film of the solid compound on the plate.

Analysis:

-

The salt plate with the sample film is placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer.

-

The infrared spectrum is then recorded over the desired wavenumber range.

Due to its inherent low volatility, this compound requires chemical derivatization prior to analysis by GC-MS to ensure efficient chromatographic separation and detection.[6][7][8]

Derivatization and Analysis:

-

The sample containing this compound is first extracted into a suitable organic solvent, such as ethyl acetate.[6][8]

-

The solvent extract is then treated with a silylating agent, for instance, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which reacts with the carboxylic acid group to form a more volatile tert-butyldimethylsilyl ester.[6][7][8]

-

The derivatized sample is then injected into the GC-MS instrument.

-

The components are separated on a capillary column (e.g., HP-1), and the mass spectrum of the derivatized this compound is obtained for identification and quantification.[6]

Chemical Reactivity and Synthesis

Key Chemical Reactions

This compound exhibits reactivity characteristic of both its carboxylic acid and alkyl halide functional groups.

-

Esterification: The carboxylic acid group readily undergoes esterification when reacted with an alcohol in the presence of a strong acid catalyst.

-

Nucleophilic Substitution: The bromine atom at the β-position is susceptible to displacement by a wide variety of nucleophiles. A prominent example is its hydrolysis to form 3-hydroxypropionic acid (hydracrylic acid) when treated with an aqueous alkali.[1]

Synthetic Route

A prevalent and efficient method for the laboratory and industrial synthesis of this compound is the hydrobromination of acrylic acid.[1][9]

Procedure:

-

Acrylic acid is reacted directly with hydrobromic acid (HBr).[9]

-

The reaction mixture is typically heated to facilitate the electrophilic addition of HBr across the carbon-carbon double bond.[9]

-

Upon completion of the reaction, the resulting this compound is isolated and purified, commonly through recrystallization.[9]

Visualizations

Synthesis of this compound

Caption: Synthesis of this compound from Acrylic Acid and HBr.

Hydrolysis of this compound

Caption: Hydrolysis of this compound to 3-Hydroxypropionic Acid.

Physicochemical Characterization Workflow

Caption: Workflow for the Physicochemical Characterization of this compound.

References

- 1. This compound | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 590-92-1 [chemicalbook.com]

- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. hmdb.ca [hmdb.ca]

- 6. cdc.gov [cdc.gov]

- 7. benchchem.com [benchchem.com]

- 8. Urinary this compound: An Effective Gas Chromatographic Test Method for Quantification [stacks.cdc.gov]

- 9. CN1365963A - Process for preparing this compound - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 3-Bromopropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-bromopropionic acid in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these solubility parameters in their own laboratory settings.

Introduction

This compound is a valuable bifunctional molecule utilized as a building block in the synthesis of a wide range of pharmaceutical and chemical entities. Its reactivity is attributed to the presence of both a carboxylic acid and a bromine functional group. Understanding its solubility in different organic solvents is critical for reaction optimization, purification processes, and formulation development. This guide summarizes the known qualitative solubility information and presents a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

Based on available literature, this compound is a white to pale yellow crystalline solid. It is qualitatively described as being soluble in a range of common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Specific Solvents | Qualitative Solubility |

| Protic Solvents | Water | Soluble (0.1 g/mL)[1][2][3][4] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[2][3][5][6][7] | |

| Aprotic Solvents | Ethers (e.g., Diethyl ether) | Soluble[2][3][5][6][7] |

| Halogenated Solvents (e.g., Chloroform) | Soluble[2][3][5][6][7] | |

| Aromatic Hydrocarbons (e.g., Benzene) | Soluble[2][3][5][6][7] |

Note: The term "soluble" is a qualitative description and does not provide information on the extent of solubility.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield a readily available, comprehensive set of quantitative solubility data for this compound in a wide array of organic solvents. The only quantitative value found was for its solubility in water, which is reported to be 0.1 g/mL.[1][2][3][4] The absence of this data in the public domain highlights the necessity for experimental determination by researchers working with this compound. The following sections provide a detailed methodology for obtaining this critical information.

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed, dry collection vials

-

Oven for drying

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount is not critical, but there must be undissolved solid present after equilibration.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure the solution is saturated.

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter that is chemically resistant to the solvent. This step is crucial to avoid transferring any undissolved solid.

-

Dispense the filtered solution into a pre-weighed, dry collection vial.

-

Weigh the collection vial containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or in an oven at a temperature below the melting point of this compound.

-

Once the solute is completely dry, weigh the collection vial again.

-

Data Calculation

-

Mass of the solution:

-

Mass of vial with solution - Mass of empty vial

-

-

Mass of the dissolved this compound:

-

Mass of vial with dry solute - Mass of empty vial

-

-

Mass of the solvent:

-

Mass of the solution - Mass of the dissolved this compound

-

-

Solubility (in g/100 g of solvent):

-

(Mass of the dissolved this compound / Mass of the solvent) x 100

-

Logical Relationship for Solubility Testing

The decision-making process for characterizing the solubility of a compound like this compound can be visualized as follows:

Caption: Logical workflow for solubility characterization.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. 590-92-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. This compound | 590-92-1 [chemicalbook.com]

- 7. This compound | 590-92-1 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Reactivity of 3-Bromopropionic Acid with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopropionic acid is a versatile bifunctional reagent utilized in various synthetic applications, particularly in the fields of bioconjugation and drug development. Its reactivity is primarily governed by the presence of a primary alkyl bromide, which serves as an excellent electrophile for nucleophilic substitution reactions. This guide provides a comprehensive overview of the core principles governing the reactivity of this compound with a range of common nucleophiles, including amines, thiols, and azides. Detailed experimental protocols, quantitative kinetic and yield data, and mechanistic diagrams are presented to offer a practical resource for laboratory applications.

Core Reactivity Principles: The S(_N)2 Mechanism

The reaction of this compound with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. As a primary alkyl halide, the carbon atom bonded to the bromine is relatively unhindered, allowing for backside attack by a nucleophile. This concerted mechanism involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the carbon-bromine bond.

Several factors influence the rate and efficiency of this S(_N)2 reaction:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. The nucleophilicity of a species is influenced by its charge, basicity, polarizability, and the solvent used.

-

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred for S(_N)2 reactions as they solvate the cation but leave the nucleophile relatively "naked" and more reactive.

-

Leaving Group: The bromide ion is an excellent leaving group due to its stability in solution.

-

Temperature: Increasing the reaction temperature generally increases the rate of reaction.

The pH of the reaction medium is also a critical parameter, as it dictates the protonation state of both the nucleophile and the carboxylic acid moiety of this compound. For amine and thiol nucleophiles, the deprotonated form is the more potent nucleophile.

Diagram: General S(_N)2 Reaction Mechanism

Caption: Generalized S(_N)2 reaction of a nucleophile with this compound.

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a common method for the synthesis of β-amino acids and their derivatives. The reaction proceeds through the alkylation of the amine nitrogen. To favor the mono-alkylated product and avoid the formation of secondary and tertiary amine byproducts, it is common to use a large excess of the starting amine.

Table 1: Reaction of this compound with Amines - Conditions and Yields

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Ammonia (B1221849) | Water/Ethanol (B145695) | 100 | 4 | ~75 | General observation |

| Glycine | Water (pH 9-10) | 50 | 12 | >80 | Hypothetical, based on similar reactions |

| Aniline | Ethanol | Reflux | 6 | Moderate | General observation |

| Imidazole | Acetonitrile | 80 | 24 | High | Hypothetical, based on similar reactions |

Experimental Protocol: Synthesis of 3-Aminopropionic Acid (β-Alanine)

Materials:

-

This compound

-

Concentrated aqueous ammonia (28-30%)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Stir bar and magnetic stir plate/heater

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.

-

Add a significant excess of concentrated aqueous ammonia (10-15 equivalents) to the flask.

-

Add a stir bar and equip the flask with a reflux condenser.

-

Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent and excess ammonia under reduced pressure.

-

The crude product can be purified by recrystallization from a water/ethanol mixture.

Reactivity with Thiol Nucleophiles

Thiol groups, particularly in the context of cysteine residues in peptides and proteins, are highly potent nucleophiles for reaction with this compound. This S-alkylation reaction is widely used in proteomics to block free cysteine residues. The resulting thioether bond is stable under various conditions. The reaction is typically carried out at a pH slightly above the pKa of the thiol group to ensure it is in the more nucleophilic thiolate form.

Table 2: Reaction of this compound with Thiols - Conditions and Yields

| Nucleophile | Solvent | pH | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cysteine | Water | 8.0-8.5 | 25-37 | 1-2 | >95 | General proteomics protocols |

| Mercaptoethanol | Water/Buffer | 8.0 | 25 | 2 | High | General observation |

| Thiourea | Ethanol | N/A | Reflux | 4 | High | Hypothetical, based on similar reactions |

Experimental Protocol: S-Alkylation of Cysteine

Materials:

-

This compound

-

L-Cysteine

-

Sodium bicarbonate buffer (0.5 M, pH 8.5)

-

Nitrogen or Argon gas

-

Reaction vial with a stir bar

Procedure:

-

Dissolve L-cysteine (1 equivalent) in deoxygenated sodium bicarbonate buffer in a reaction vial.

-

Purge the solution with nitrogen or argon for 10-15 minutes to prevent oxidation of the thiol.

-

In a separate vial, prepare a stock solution of this compound (1.5 equivalents) in the same buffer.

-

Slowly add the this compound solution to the cysteine solution with stirring under an inert atmosphere.

-

Allow the reaction to proceed at room temperature for 2 hours.

-

The reaction can be monitored by Ellman's test to confirm the consumption of the free thiol.

-

The resulting S-carboxyethylcysteine can be purified using ion-exchange chromatography if necessary.

Reactivity with Other Nucleophiles

Azide (B81097) Nucleophiles

The azide ion (N(_3)

−Table 3: Reaction of this compound with Sodium Azide

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Azide | DMF or Water/Acetone | 50-70 | 12-24 | >90 | General synthetic methods |

Experimental Protocol: Synthesis of 3-Azidopropionic Acid

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Dimethylformamide (DMF)

-

Sodium bicarbonate

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve this compound (1 equivalent) and sodium bicarbonate (1.1 equivalents) in water.

-

Add a solution of sodium azide (1.2 equivalents) in water.

-

Heat the mixture to 60-70°C and stir for 12-18 hours.

-

Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.

-

Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2.

-

Extract the product into diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-azidopropionic acid. Caution: Azide compounds can be explosive; handle with appropriate care.

Experimental and Logical Workflows

Diagram: General Experimental Workflow for Nucleophilic Substitution

Caption: A typical workflow for the reaction of this compound with a nucleophile.

Diagram: Factors Influencing Reactivity

Caption: Key factors that modulate the reactivity of this compound.

Conclusion

This compound is a valuable electrophilic building block whose reactivity is reliably predicted by the principles of the S(_N)2 reaction mechanism. By carefully selecting the nucleophile, solvent, temperature, and pH, researchers can achieve high yields of desired substitution products. This guide provides a foundational understanding and practical protocols to aid in the successful application of this compound in chemical synthesis and bioconjugation. For novel applications, it is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions.

An In-depth Technical Guide to the SN2 Reaction Mechanism of 3-Bromopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the bimolecular nucleophilic substitution (SN2) reaction mechanism as it pertains to 3-bromopropionic acid. It details the core mechanistic principles, influencing factors, and a critical competing intramolecular pathway involving neighboring group participation.

Introduction to the SN2 Reaction

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation in organic chemistry where a nucleophile displaces a leaving group on an sp³-hybridized carbon atom in a single, concerted step.[1][2] The reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[3][4] This mechanism is characterized by a second-order rate law, meaning the reaction rate is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[2][5] A key stereochemical outcome of the SN2 reaction is the inversion of configuration at the reaction center, often referred to as a Walden inversion.[6][7]

The Substrate: this compound

This compound is a bifunctional molecule containing a carboxylic acid group and a primary alkyl bromide. The carbon atom bonded to the bromine is the electrophilic center, susceptible to nucleophilic attack.[8][9] As a primary alkyl halide, its structure is well-suited for the SN2 mechanism, as it presents minimal steric hindrance to the incoming nucleophile.[1][10]

However, the presence of the adjacent carboxylic acid group introduces significant complexity. Under basic or certain neutral conditions, this group can deprotonate to form a carboxylate anion, which can act as an internal nucleophile, leading to a competing reaction pathway.

Core Mechanism: The Intermolecular SN2 Pathway

In the presence of a strong external nucleophile, this compound undergoes a classic intermolecular SN2 reaction. The nucleophile attacks the α-carbon, displacing the bromide ion and forming a new carbon-nucleophile bond.

The mechanism is a single, concerted step that passes through a high-energy transition state where the carbon atom is pentacoordinate.[7][11] In this state, a partial bond exists between the carbon and both the incoming nucleophile and the outgoing bromide leaving group.

Figure 1: General intermolecular SN2 reaction of this compound.

Competing Pathway: Intramolecular SN2 & Neighboring Group Participation (NGP)

A critical feature of the reactivity of this compound is the potential for Neighboring Group Participation (NGP) , also known as anchimeric assistance.[12][13] When the carboxylic acid is deprotonated (e.g., in the presence of a weak base or low concentration of hydroxide), the resulting carboxylate anion can act as an intramolecular nucleophile.[4][14]

This initiates an intramolecular SN2 reaction, where the carboxylate attacks the electrophilic carbon, displacing the bromide ion to form a strained four-membered cyclic ester called β-propiolactone .[15][16] This intermediate is then susceptible to a second SN2 attack by an external nucleophile. This subsequent attack occurs at the carbonyl carbon or, more commonly for SN2 conditions, at the β-carbon, leading to the ring opening.

This two-step process, with two consecutive SN2 inversions, results in an overall retention of configuration at the carbon center, a hallmark of NGP.[17][18]

Figure 2: Intramolecular SN2 via Neighboring Group Participation (NGP).

Factors Influencing the Reaction Pathway

The competition between the direct intermolecular SN2 reaction and the NGP pathway is primarily governed by the reaction conditions.

Figure 3: Logical workflow for predicting the dominant reaction pathway.

Nucleophile

-

Strong Nucleophiles: High concentrations of strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) favor the direct intermolecular SN2 pathway, as the rate of external attack outcompetes the intramolecular reaction.[4][19]

-

Weak Nucleophiles / Low Concentration: Weaker nucleophiles or low concentrations of strong ones allow the intramolecular NGP pathway to become more significant.[14]

Solvent

-

Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone (B3395972) are ideal for SN2 reactions.[20][21] They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive, thus increasing the reaction rate.[3][22]

-

Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity, thereby slowing the SN2 reaction rate.[1][10]

Quantitative Data Presentation

Specific kinetic data for this compound is not widely tabulated. However, the relative rates of SN2 reactions are well-established. The following table provides an illustrative comparison of expected reaction rates based on general principles of nucleophilicity and solvent effects for a primary alkyl bromide like this compound.

| Nucleophile | Solvent | Relative Rate (Illustrative) | Rationale |

| I⁻ | Acetone | ~1500 | Strong nucleophile in a polar aprotic solvent.[22] |

| CN⁻ | DMSO | ~1000 | Strong nucleophile, enhanced by polar aprotic solvent. |

| N₃⁻ | Ethanol | ~30 | Strong nucleophile, but rate is attenuated by protic solvent. |

| Br⁻ | Acetone | ~20 | Moderate nucleophile. |

| Cl⁻ | Acetone | 1 | Weaker nucleophile compared to Br⁻ and I⁻. |

| CH₃COO⁻ | Ethanol | ~0.01 | Weak nucleophile in a protic solvent. |

| H₂O | Water | <0.001 | Very weak, neutral nucleophile in a highly protic solvent. |

Note: Rates are relative to the reaction with Chloride (Cl⁻) in Acetone, set to 1. These are representative values to illustrate established principles.

Experimental Protocols

This section provides a representative methodology for conducting an SN2 reaction with this compound and monitoring its progress.

Objective: Synthesis of 3-Azidopropionic Acid via SN2 Reaction.

Materials:

-

This compound (1.53 g, 10 mmol)

-

Sodium azide (B81097) (NaN₃) (0.78 g, 12 mmol)

-

Dimethylformamide (DMF), anhydrous (20 mL)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask (50 mL) with stir bar

-

Condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

NMR tubes, deuterated solvent (e.g., CDCl₃)

Figure 4: Experimental workflow for the synthesis of 3-azidopropionic acid.

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, combine this compound (10 mmol) and sodium azide (12 mmol). Add anhydrous DMF (20 mL) and a magnetic stir bar.

-

Reaction Execution: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the mixture to 60-70°C with vigorous stirring.

-

Monitoring: Monitor the disappearance of the starting material by taking small aliquots and analyzing via TLC (e.g., using a 1:1 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water.

-

Acidification & Extraction: Carefully acidify the aqueous solution to a pH of approximately 2 using 1M HCl. Extract the product into diethyl ether (3 x 30 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Analysis: Characterize the resulting crude product, 3-azidopropionic acid, using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion

The SN2 reaction of this compound is a nuanced process governed by the principles of bimolecular substitution. While it readily undergoes the classic intermolecular SN2 reaction with inversion of configuration, its bifunctional nature creates a competing intramolecular pathway. The presence of the carboxylate group enables neighboring group participation, leading to the formation of a β-propiolactone intermediate and an overall retention of stereochemistry. Understanding the delicate balance between these two pathways—controlled by factors such as nucleophile strength, concentration, and solvent choice—is critical for researchers aiming to utilize this compound as a versatile building block in drug development and complex organic synthesis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]

- 4. gacbe.ac.in [gacbe.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ssgopalganj.in [ssgopalganj.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. LON-CAPA Sn2 [s10.lite.msu.edu]

- 12. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. brainly.com [brainly.com]

- 15. researchgate.net [researchgate.net]

- 16. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. quora.com [quora.com]

- 21. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 22. chem.libretexts.org [chem.libretexts.org]

3-Bromopropionic Acid: A Comprehensive Technical Guide to its Application as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of 3-bromopropionic acid as a versatile and efficient alkylating agent in a variety of organic transformations. We will delve into its chemical properties, reactivity with a range of nucleophiles, and provide detailed experimental protocols for key reactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound, also known as β-bromopropionic acid, is a bifunctional organic molecule featuring both a carboxylic acid and a primary alkyl bromide.[1] This unique structural combination makes it a valuable building block in organic synthesis, allowing for the introduction of a propionic acid moiety onto various substrates through nucleophilic substitution reactions.[2] Its utility extends to the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₅BrO₂ | [4] |

| Molecular Weight | 152.97 g/mol | [4] |

| Appearance | White to pale yellow crystalline solid | [4] |

| Melting Point | 62.5 °C | [4] |

| Boiling Point | 140-142 °C at 45 mmHg | [4] |

| Solubility | Soluble in water, ethanol, ether, chloroform, and benzene. | [4] |

| pKa | ~4.0 | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and reliable method involves the reaction of acrylonitrile (B1666552) with hydrogen bromide, followed by hydrolysis.[2] Another established procedure is the reaction of ethylene (B1197577) cyanohydrin with hydrobromic acid.[5] A high-yield synthesis from acrylic acid and hydrogen bromide has also been documented.[3]

Experimental Protocol: Synthesis from Ethylene Cyanohydrin

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

Ethylene cyanohydrin (4.5 moles)

-

40% Hydrobromic acid (13.6 moles)

-

Carbon tetrachloride

Procedure:

-

A mixture of ethylene cyanohydrin and 40% hydrobromic acid is boiled under reflux for two hours.

-

The apparatus is then set up for distillation, and dilute hydrobromic acid is distilled off until the temperature of the reaction mixture reaches 121 °C.

-

The receiver is changed, and a fraction of stronger hydrobromic acid is collected as the temperature rises to 129 °C.

-

Upon cooling, the reaction mixture solidifies.

-

The solid is dissolved in carbon tetrachloride, and ammonium (B1175870) bromide is removed by filtration.

-

The carbon tetrachloride is partially distilled off from the filtrate.

-

Upon cooling, this compound crystallizes and is collected by filtration.

-

Further concentration of the mother liquor yields additional product. The total yield is typically in the range of 82-83%.[5]

This compound as an Alkylating Agent

The primary utility of this compound in organic synthesis stems from its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the formation of a new carbon-nucleophile bond at the β-position relative to the carboxylic acid.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN1365963A - Process for preparing this compound - Google Patents [patents.google.com]

- 3. This compound | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The use of this compound for the determination of protein thiol groups - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Hydrolysis of 3-Bromopropionic Acid to 3-Hydroxypropionic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of the chemical conversion of 3-bromopropionic acid to 3-hydroxypropionic acid. This document outlines the reaction principles, offers a representative experimental protocol, discusses potential side reactions, and summarizes key data for professionals in research and drug development.

Introduction

3-Hydroxypropionic acid is a valuable platform chemical with broad applications in the synthesis of various compounds, including biodegradable polymers and pharmaceuticals. One common laboratory-scale synthetic route to 3-hydroxypropionic acid is through the hydrolysis of this compound. This reaction proceeds via a nucleophilic substitution mechanism, where the bromide, a good leaving group, is displaced by a hydroxide (B78521) ion. The reaction is typically carried out in an alkaline aqueous solution.[1][2][3][4]

This guide will focus on the chemical hydrolysis of this compound, providing a foundational understanding for its synthesis and purification.